N106

概述

描述

N106 is a first-in-class small molecule activator of the sarcoplasmic reticulum calcium ATPase (SERCA2a) SUMOylation. This compound directly activates the SUMO-activating enzyme, E1 ligase, and triggers intrinsic SUMOylation of SERCA2a. It has shown potential as a therapeutic strategy for the treatment of heart failure by improving the contractile properties of cardiomyocytes and enhancing ventricular function in animal models .

科学研究应用

N106 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, this compound is being studied for its potential to treat heart failure by improving the contractile properties of heart muscle cells and enhancing ventricular function. In biology, it is used to study the mechanisms of SUMOylation and its effects on protein function. In chemistry, this compound serves as a tool to investigate the activation of SUMO-activating enzymes and their role in cellular processes .

作用机制

N106 exerts its effects by directly activating the SUMO-activating enzyme, E1 ligase. This activation triggers the SUMOylation of SERCA2a, a critical protein responsible for calcium handling in cardiomyocytes. The SUMOylation of SERCA2a enhances its activity, leading to improved calcium reuptake and increased contractility of heart muscle cells. This mechanism helps to counteract the impaired calcium cycling observed in heart failure, thereby improving cardiac function .

安全和危害

未来方向

准备方法

The synthetic routes and reaction conditions for N106 are not extensively detailed in the available literatureThe compound is typically provided in a solid form and can be dissolved in dimethyl sulfoxide (DMSO) for experimental use .

化学反应分析

N106 undergoes several types of chemical reactions, primarily involving its activation of the SUMO-activating enzyme, E1 ligase. This activation leads to the SUMOylation of SERCA2a, a critical pump regulating calcium cycling in cardiomyocytes. The major product formed from this reaction is the SUMOylated SERCA2a, which enhances calcium reuptake and improves cardiac function .

相似化合物的比较

N106 is unique in its ability to activate the SUMO-activating enzyme, E1 ligase, and trigger the SUMOylation of SERCA2a. Similar compounds include other small molecules that target the SUMOylation pathway, such as N6. this compound has shown superior efficacy in improving cardiac function in animal models of heart failure .

属性

IUPAC Name |

N-(4-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3S/c1-22-11-8-6-10(7-9-11)15-20-21-16(24-15)19-17-18-14-12(23-2)4-3-5-13(14)25-17/h3-9H,1-2H3,(H,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCSWQRNKAYAGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)NC3=NC4=C(C=CC=C4S3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

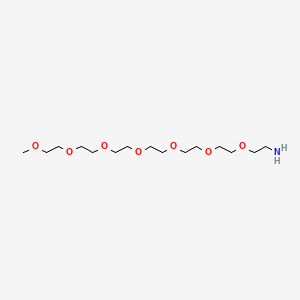

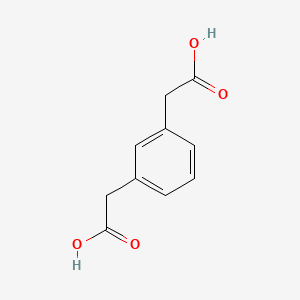

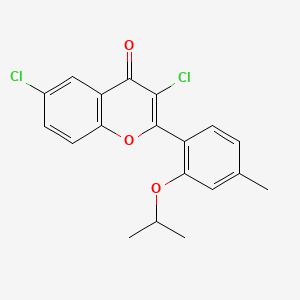

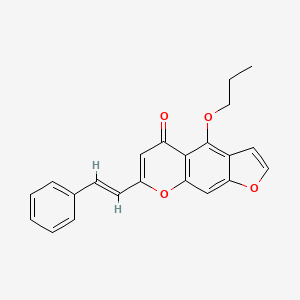

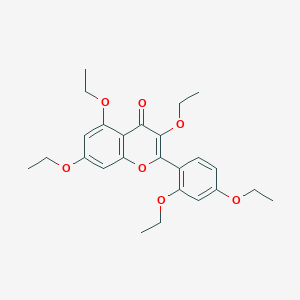

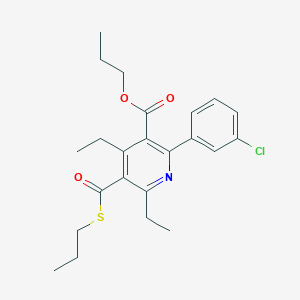

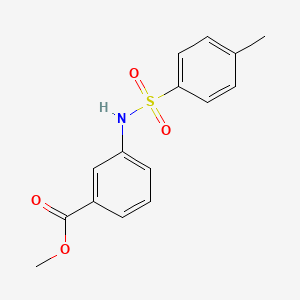

Feasible Synthetic Routes

Q & A

Q1: What is the significance of N-linked glycosylation sites N18 and N106 in mammalian Deoxyribonuclease I (DNase I)?

A1: Research indicates that both N-linked glycosylation sites, N18 and this compound, are crucial for the full enzymatic activity, thermal stability, and resistance to proteolysis of mammalian DNase I. Mutations at either or both of these sites resulted in decreased enzymatic activity, reduced heat stability, and increased susceptibility to trypsin degradation. []

Q2: How does the sugar moiety content relate to the enzymatic activity of DNase I mutants at positions N18 and this compound?

A2: The enzymatic activity of DNase I mutants (N18Q, N106Q, and N18Q/N106Q) directly correlates with their sugar moiety content. Lower sugar moiety content, resulting from mutations, corresponds to lower enzymatic activity compared to the wild-type DNase I. []

Q3: What is the role of the csnthis compound gene in Nocardioides sp. This compound?

A3: The csnthis compound gene in Nocardioides sp. This compound encodes for a chitosanase, an enzyme that plays a significant role in chitosan degradation. This chitosanase is a 29.5 kDa protein with a pI of 8.1 and functions via an endo-mechanism, producing dimers and trimers of chitosan as end products. []

Q4: What is the significance of the csnthis compound gene in relation to other chitosanase genes?

A4: The csnthis compound gene exhibits high homology (79.5%) with the csn gene found in Streptomyces sp. N174. At the amino acid level, the chitosanases produced by these genes share 74.4% homology. This finding classifies the chitosanase from Nocardioides sp. This compound as the third known member of the glycosyl hydrolase family 46. []

Q5: How does the Glu22 residue contribute to the activity of the CtoA chitosanase from Amycolatopsis sp. CsO-2?

A5: The Glu22 residue is crucial for the chitosanase activity of CtoA. When this residue is mutated to glutamine (E22Q), the enzyme loses its chitosanase activity, demonstrating its essential role in the catalytic mechanism. []

Q6: How does the WEREWOLF (WER) protein, an R2R3-MYB transcription factor, interact with its target DNA?

A6: The crystal structure of WER bound to its target DNA reveals that the third α-helices of both the R2 and R3 repeats directly interact with the DNA's major groove. This interaction facilitates specific recognition of the DNA motif 5'-AACNGC-3'. [, ]

Q7: What is the role of specific amino acid residues in the function of the WER protein?

A7: Key residues like K55, this compound, K109, and N110 within the WER protein are critical for its function, as demonstrated by mutagenesis, in vitro binding, and in vivo luciferase assays. These residues likely contribute to the protein's DNA-binding affinity and specificity. [, ]

Q8: How do DNA methylation modifications impact the interaction between WER and its target DNA?

A8: Both methylation at the fifth position of cytosine (5mC) and the sixth position of adenine (6mA) within the AAC element of the target DNA sequence hinder the interaction between WER and its target DNA. While L59 of WER does not directly bind DNA, it appears to act as a sensor for 5mC modifications. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,9S)-17-(Furan-3-ylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;methanesulfonic acid](/img/structure/B1677533.png)

![[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1677542.png)

![N-(5-(cyclopropylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide](/img/structure/B1677544.png)